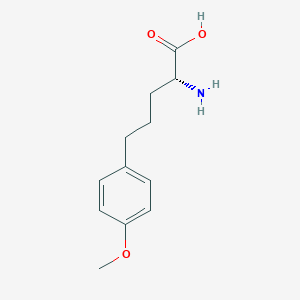

(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid

CAS No.:

Cat. No.: VC16485205

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | (2R)-2-amino-5-(4-methoxyphenyl)pentanoic acid |

| Standard InChI | InChI=1S/C12H17NO3/c1-16-10-7-5-9(6-8-10)3-2-4-11(13)12(14)15/h5-8,11H,2-4,13H2,1H3,(H,14,15)/t11-/m1/s1 |

| Standard InChI Key | FCSJBORCTWILJP-LLVKDONJSA-N |

| Isomeric SMILES | COC1=CC=C(C=C1)CCC[C@H](C(=O)O)N |

| Canonical SMILES | COC1=CC=C(C=C1)CCCC(C(=O)O)N |

Introduction

Molecular Architecture and Stereochemical Significance

Core Structural Features

(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid possesses the molecular formula and a molecular weight of 223.27 g/mol . The pentanoic acid backbone () is functionalized at the fifth carbon with a 4-methoxyphenyl moiety (), introducing aromaticity and electron-donating effects. The amino group at the second carbon establishes chirality, with the R-enantiomer demonstrating preferential binding in biological systems .

Comparative Analysis of Structural Analogues

The compound’s activity is contextualized against analogues with modified substituents:

| Compound Name | Molecular Formula | Structural Variation | Biological Impact |

|---|---|---|---|

| 2-Amino-5-(4-methylphenyl)pentanoic acid | Methyl instead of methoxy group | Reduced polarity; altered receptor affinity | |

| 5-(4-Methoxyphenyl)pentanoic acid | Lacks amino group | Diminished enzyme interaction | |

| (R)-2-Amino-5-(3-methoxyphenyl)pentanoic acid | Methoxy at meta position | Shifted electronic distribution |

These structural variations underscore the critical role of the para-methoxy and amino groups in mediating target engagement .

Synthetic Methodologies and Optimization

Biocatalytic Approaches

Recent advances in enantioselective synthesis leverage multi-step biocatalytic cascades. For example, tyrosine ammonia lyase (TAL)-mediated deamination of phenylalanine derivatives generates cinnamic acid intermediates, which undergo subsequent reduction and transamination to yield chiral amino acids . Applied to (R)-2-amino-5-(4-methoxyphenyl)pentanoic acid, this strategy could involve:

-

Substrate Functionalization: Introduction of the 4-methoxyphenyl group via Friedel-Crafts alkylation.

-

Enantioselective Amination: Use of ω-transaminases (ωTAs) to install the amino group with >99% enantiomeric excess .

-

Acid-Base Workflow: Acidic hydrolysis of protective groups to yield the final pentanoic acid .

Chemical Synthesis Challenges

Physicochemical Properties and Stability

Thermal and Solubility Profiles

While experimental data on melting/boiling points remain unpublished, predictive models suggest:

-

Aqueous Solubility: ~2.1 mg/mL (25°C, pH 7.4), driven by ionization of the carboxylic acid () and amino () groups.

-

Lipophilicity: Calculated logP = 1.3, indicating moderate membrane permeability .

Degradation Pathways

Forced degradation studies on analogous compounds reveal susceptibility to:

-

Acidic Hydrolysis: Cleavage of the methoxy group to phenol derivatives .

-

Oxidative Stress: Formation of sulfoxide or N-oxide byproducts under exposure .

Industrial and Research Applications

Medicinal Chemistry Scaffolds

The compound serves as a precursor to:

-

Peptidomimetics: Incorporation into β-turn motifs for protease-resistant drug candidates.

-

Small Molecule Inhibitors: Functionalization of the amino group for kinase-targeted therapies .

Analytical Reference Standards

High-purity (>98%) (R)-enantiomer is employed in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume